REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][CH:6]=[CH:5][N:4]=[C:3]1[C:8]#[N:9].Cl.[NH3:11]>CO>[O:1]=[C:2]1[NH:7][CH:6]=[CH:5][N:4]=[C:3]1[C:8](=[NH:11])[NH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=NC=CN1)C#N
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
after which the solution was stirred at the same temperature as above for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized
|
Type
|
ADDITION
|
Details
|
was introduced until saturation
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
TEMPERATURE
|
Details
|
cooled temperature
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
STIRRING
|
Details
|
was stirred at the same temperature as above for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solid product formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=NC=CN1)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |